N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide
Description
N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a methoxypyridinyl group, and a carbamoylamino group attached to an acetamide backbone
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-24-15-11(3-2-8-18-15)9-19-16(23)20-10-14(22)21-13-6-4-12(17)5-7-13/h2-8H,9-10H2,1H3,(H,21,22)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBIOWCBEZAOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)NCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 4-chloroaniline with 2-methoxypyridine-3-carboxylic acid to form an intermediate amide.
Carbamoylation: The intermediate is then subjected to carbamoylation using a suitable carbamoyl chloride reagent to introduce the carbamoylamino group.
Acetylation: Finally, the acetylation of the carbamoylated intermediate is carried out using acetic anhydride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]propionamide: Similar structure with a propionamide backbone instead of acetamide.
N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]butyramide: Similar structure with a butyramide backbone instead of acetamide.
Uniqueness
N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypyridinyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
